molecular formula C18H13F3N4O2 B2885857 11-oxo-N-[4-(trifluoromethyl)phenyl]-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide CAS No. 1421441-13-5

11-oxo-N-[4-(trifluoromethyl)phenyl]-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide

カタログ番号: B2885857
CAS番号: 1421441-13-5
分子量: 374.323
InChIキー: HEVICLSBNHUYCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzo[4,5]imidazo[1,2-a]pyrimidine . It is part of a new series of benzo[4,5]imidazo[1,2-a]pyrimidine having a methylsulfonyl group as a COX-2 (cyclooxygenase-2) inhibitor pharmacophore .


Synthesis Analysis

The synthesis of this series was carried out by the reaction of two main precursors: substituted chalcones and 2-aminobenzimidazole . More detailed synthetic pathways and methodologies can be found in various literature .


Molecular Structure Analysis

Molecular modeling studies were performed using the Autodock program, and the results demonstrated that the methylsulfonyl pharmacophore was adequately placed into the COX-2 active site . More detailed molecular structure analysis can be found in various literature .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of substituted chalcones and 2-aminobenzimidazole . More detailed chemical reaction analysis can be found in various literature .

科学的研究の応用

Chemical Modifications for Drug Metabolism

One notable application in scientific research involving compounds structurally related to 2-oxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide is in the modification of chemical structures to reduce metabolism mediated by aldehyde oxidase (AO). A study described medicinal chemistry strategies to avoid AO-mediated oxidation of imidazo[1,2-a]pyrimidine moieties, suggesting that altering the heterocycle or blocking the reactive site can effectively reduce AO metabolism. This research can be critical for drug development programs focusing on improving the stability and bioavailability of potential therapeutic agents (Linton et al., 2011).

Antineoplastic Activity

Another area of research involving related compounds is the synthesis and evaluation of antineoplastic agents. Compounds derived from modifications of the benzo[4,5]imidazo[1,2-a]pyrimidine structure have been synthesized and tested for their antineoplastic activity. One study synthesized a series of derivatives and subjected them to in vitro screening, identifying compounds with variable degrees of activity against cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Abdel-Hafez, 2007).

Trypanocidal Activity

Research on quaternary 2-phenylimidazo[1,2-a]pyridinium salts, which share structural similarities with the compound of interest, has shown significant trypanocidal activity. These compounds, particularly guanylhydrazones and N-substituted guanylhydrazones, demonstrated potent activity against Trypanosoma rhodesiense, suggesting their potential use in treating trypanosomiasis (Sundberg et al., 1990).

Antimicrobial Applications

Research into pyrazolo[3,4-d]pyrimidine-4-amines, closely related to the compound , has explored their reactivity and potential as antimicrobial agents. Some newly synthesized compounds demonstrated significant antibacterial activity, highlighting the relevance of such structures in developing new antimicrobial treatments (Rahmouni et al., 2014).

Synthesis of Fused Tricyclic Derivatives

The catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives through a one-pot sequential four-component condensation reaction has been reported. This environmentally benign method yields a new class of fused tricyclic derivatives, contributing to the field of green chemistry and offering potential applications in material science and pharmaceutical chemistry (Shaabani et al., 2014).

作用機序

This compound acts as a COX-2 inhibitor. The COX-2 isoform is over-expressing in the inflammatory sites and introduces the PGs produced in pathologic conditions . More detailed mechanism of action can be found in various literature .

将来の方向性

The future directions for this compound could involve further exploration of its potential as a COX-2 inhibitor, as well as its potential applications in other areas of medicinal chemistry .

特性

IUPAC Name

2-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)10-5-7-11(8-6-10)22-16(27)14-9-15(26)24-17-23-12-3-1-2-4-13(12)25(14)17/h1-8,14H,9H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVICLSBNHUYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。